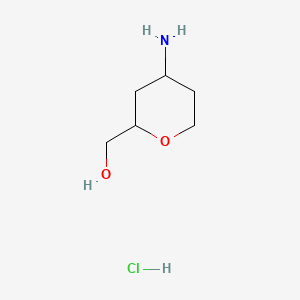
(4-Aminooxan-2-yl)methanol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Aminooxan-2-yl)methanol hydrochloride is a chemical compound with the molecular formula C6H14ClNO2 and a molecular weight of 167.63 g/mol . This compound is characterized by the presence of an amino group, an oxane ring, and a methanol moiety, making it a versatile molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Aminooxan-2-yl)methanol hydrochloride typically involves the reaction of oxane derivatives with amino alcohols under controlled conditions. One common method includes the reaction of 4-chlorooxane with methanolamine in the presence of a base to yield the desired product. The reaction is usually carried out at room temperature with continuous stirring to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound involves a similar synthetic route but with optimized reaction conditions to enhance yield and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain a high-purity product suitable for various applications .
化学反应分析
Types of Reactions: (4-Aminooxan-2-yl)methanol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxane derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the amino group to other functional groups such as hydroxyl or alkyl groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxane ketones, while substitution reactions can produce a variety of substituted oxane derivatives .
科学研究应用
(4-Aminooxan-2-yl)methanol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other industrial materials
作用机制
The mechanism of action of (4-Aminooxan-2-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the oxane ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
相似化合物的比较
(4-Aminooxan-2-yl)methanol: The non-hydrochloride form of the compound, which has similar chemical properties but different solubility and stability characteristics.
(4-Hydroxyoxan-2-yl)methanol: A related compound with a hydroxyl group instead of an amino group, leading to different reactivity and applications.
(4-Methyloxan-2-yl)methanol:
Uniqueness: (4-Aminooxan-2-yl)methanol hydrochloride is unique due to its combination of an amino group, oxane ring, and methanol moiety, which provides a versatile platform for various chemical reactions and applications. Its hydrochloride form enhances its solubility and stability, making it suitable for a wide range of research and industrial applications .
生物活性
(4-Aminooxan-2-yl)methanol hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₆H₁₃ClN₂O₂
- SMILES Notation : C1COC(CC1N)CO
- InChIKey : AORHCDNTOFUFGO-UHFFFAOYSA-N
The compound features an oxane ring structure with an amino group and a hydroxymethyl group, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The amine functionality enables hydrogen bonding, while the oxane ring provides a hydrophobic environment that facilitates binding to target proteins. This interaction can modulate enzyme activities, potentially leading to therapeutic effects.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor for various enzymes involved in metabolic pathways. Its structural features allow it to mimic substrates or transition states, thereby hindering enzyme function.
Antioxidant Properties
Preliminary studies suggest that this compound exhibits antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.
Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant potential of this compound using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH radical concentration, suggesting effective free radical scavenging capabilities.
| Concentration (mg/mL) | % Inhibition |
|---|---|
| 0.5 | 32.5 |
| 1.0 | 47.8 |
| 2.0 | 62.3 |
Study 2: Enzyme Interaction Studies
In vitro assays demonstrated that this compound inhibits the activity of certain kinases involved in cell signaling pathways. The inhibition was dose-dependent, indicating potential applications in cancer therapy.
| Compound Concentration (µM) | Kinase Activity (%) |
|---|---|
| 5 | 85 |
| 10 | 65 |
| 20 | 40 |
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds such as rac-(2R,4R)-4-aminooxan-2-carboxylate hydrochloride reveals differences in biological activity profiles. The presence of different substituents affects their binding affinities and biological effects.
| Compound | Biological Activity |
|---|---|
| This compound | Antioxidant, Enzyme Inhibitor |
| rac-(2R,4R)-4-aminooxan-2-carboxylate hydrochloride | Limited antioxidant activity |
属性
CAS 编号 |
2803855-76-5 |
|---|---|
分子式 |
C6H14ClNO2 |
分子量 |
167.63 g/mol |
IUPAC 名称 |
(4-aminooxan-2-yl)methanol;hydrochloride |
InChI |
InChI=1S/C6H13NO2.ClH/c7-5-1-2-9-6(3-5)4-8;/h5-6,8H,1-4,7H2;1H |
InChI 键 |
DNCCNLRVKXMFOV-UHFFFAOYSA-N |
规范 SMILES |
C1COC(CC1N)CO.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















